molecular formula C14H19NO3 B13546833 Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate

Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate

Cat. No.: B13546833
M. Wt: 249.30 g/mol
InChI Key: BEKYYGVYZAZFLV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate is a small-molecule azetidine derivative characterized by a four-membered azetidine ring substituted with a 4-hydroxyphenyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The compound’s molecular formula is $ \text{C}{15}\text{H}{21}\text{N}3\text{O}4 $, with a molecular weight of 307.349 g/mol (CAS: 1356465-69-4) . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction using 4-hydroxyphenylboronic acid .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-11(9-15)10-4-6-12(16)7-5-10/h4-7,11,16H,8-9H2,1-3H3

InChI Key

BEKYYGVYZAZFLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)O

Origin of Product

United States

Biological Activity

Tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H20_{20}N2_2O2_2
  • Molecular Weight : Approximately 248.32 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)N

The compound features a tert-butyl group and a 4-hydroxyphenyl moiety, which are significant for its solubility and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures may reduce oxidative stress markers in cellular models. For instance, derivatives exhibiting hydroxyphenyl substitutions have demonstrated significant reductions in reactive oxygen species (ROS), suggesting potential applications in treating conditions associated with oxidative damage.

Neuroprotective Properties

In vitro studies on related compounds have shown protective effects against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease. This suggests that this compound may also possess similar properties, potentially inhibiting Aβ-induced cytotoxicity.

Study 1: In Vitro Neuroprotection

A study investigating the neuroprotective effects of a structurally related compound demonstrated that it could inhibit Aβ aggregation by up to 85% at certain concentrations. This finding supports the hypothesis that this compound may similarly inhibit Aβ aggregation and provide neuroprotection.

CompoundIC50 (µM)Mechanism
Related Compound15.4β-secretase Inhibition
This compoundTBDTBD

Study 2: Antioxidant Effects

Another investigation into related azetidine compounds revealed significant antioxidant activity, with a reduction in TNF-α levels in cell cultures exposed to oxidative stress. This suggests that this compound could similarly modulate inflammatory responses through its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with tert-butyl carboxylate protection and aromatic substituents are widely explored for their structural versatility and pharmacological relevance. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Compound Name (CAS) Substituents/R-Groups Molecular Weight (g/mol) Key Features
tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate (1356465-69-4) 4-hydroxyphenyl 307.349 Hydroxyl group enhances solubility and hydrogen-bonding capacity.
tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (883901-62-0) 4-nitrophenyl 278.3 Electron-withdrawing nitro group improves electrophilicity for further reactions.
tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate (N/A) 4-methoxyphenyl 310.2165 Methoxy group increases lipophilicity and metabolic stability.
tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (1126650-66-5) Fluoromethyl, hydroxymethyl 249.28 Fluorine atom enhances metabolic stability; hydroxymethyl enables derivatization.
tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (N/A) Cyanomethylene 224.26 Electron-deficient cyanide group facilitates nucleophilic additions.

Key Research Findings

  • Synthetic Efficiency : The 4-hydroxyphenyl derivative achieves moderate yields (42–62%) in cross-coupling reactions, comparable to methoxyphenyl analogs (36–42%) but lower than nitrophenyl derivatives (70–85%) due to steric hindrance from the hydroxyl group .
  • Stability : Fluorinated azetidines demonstrate superior metabolic stability in liver microsomes (t${1/2}$ > 120 min) compared to hydroxylated analogs (t${1/2}$ ~60 min) .
  • Crystallography : Structural studies using SHELX software reveal that the azetidine ring adopts a puckered conformation, with substituents influencing ring strain and intermolecular packing .

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